![molecular formula C10H7N3OS B13110849 2-(Benzo[d]thiazol-2-yl)-5-methyl-1,3,4-oxadiazole](/img/structure/B13110849.png)
2-(Benzo[d]thiazol-2-yl)-5-methyl-1,3,4-oxadiazole
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Overview
Description
2-(Benzo[d]thiazol-2-yl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that combines the structural features of benzothiazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]thiazol-2-yl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with acyl hydrazides, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions have been explored to enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]thiazol-2-yl)-5-methyl-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole and oxadiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole or oxadiazole rings .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives, including 2-(Benzo[d]thiazol-2-yl)-5-methyl-1,3,4-oxadiazole. Research indicates that this compound exhibits significant inhibitory effects against various cancer cell lines. For instance:
- Inhibition Rates : One study reported that derivatives of benzothiazole demonstrated inhibition rates exceeding 75% against human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cell lines using the MTT assay .
- Mechanism of Action : The compound may induce apoptosis and inhibit cell migration through modulation of inflammatory factors such as IL-6 and TNF-α in macrophages .
Anti-inflammatory Properties
The anti-inflammatory properties of this compound have been explored in several studies:
- Inflammatory Mediators : Compounds derived from benzothiazole frameworks have been shown to reduce the expression of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .
- Therapeutic Implications : By targeting inflammatory pathways, these compounds could offer therapeutic benefits in conditions where inflammation plays a critical role, such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Effects
Recent investigations into the neuroprotective effects of benzothiazole derivatives indicate their potential in treating neurodegenerative diseases:
- Monoamine Oxidase Inhibition : Studies have demonstrated that certain derivatives can inhibit monoamine oxidase enzymes (MAO-A and MAO-B), which are implicated in neurodegenerative disorders like Parkinson's disease and Alzheimer's disease .
- Blood-Brain Barrier Penetration : The ability of these compounds to penetrate the blood-brain barrier enhances their suitability for neurological applications, making them promising candidates for further development .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that include:
- Formation of Benzothiazole Core : This can be achieved through cyclization reactions involving thiophenols and appropriate aldehydes.
- Oxadiazole Formation : Subsequent reactions lead to the formation of the oxadiazole ring, which is crucial for the biological activity of the compound.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), High Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(Benzo[d]thiazol-2-yl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the inhibition of specific biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-(Benzo[d]thiazol-2-yl)-5-fluorophenol: This compound shares the benzothiazole core but has a fluorophenol group instead of the oxadiazole ring.
2-(Benzo[d]thiazol-2-yl)phenol: Similar to the above compound but with a phenol group.
Benzo[d]thiazole-2-thiol: Contains a thiol group instead of the oxadiazole ring.
Uniqueness
2-(Benzo[d]thiazol-2-yl)-5-methyl-1,3,4-oxadiazole is unique due to the presence of both benzothiazole and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity patterns that are not observed in similar compounds .
Biological Activity
2-(Benzo[d]thiazol-2-yl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that integrates the structural features of benzothiazole and oxadiazole rings. This unique combination endows it with distinctive chemical and biological properties, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews its biological activities, including antimicrobial, anticancer, and other therapeutic potentials.
Property | Value |
---|---|
Molecular Formula | C10H7N3OS |
Molecular Weight | 217.25 g/mol |
IUPAC Name | 2-(1,3-benzothiazol-2-yl)-5-methyl-1,3,4-oxadiazole |
InChI Key | BLKLXEMNRRTKDN-UHFFFAOYSA-N |
Canonical SMILES | CC1=NN=C(O1)C2=NC3=CC=CC=C3S2 |
The biological activity of this compound is attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors involved in critical biochemical pathways. For example, its mechanism may involve modulation of apoptotic pathways in cancer cells, leading to increased cell death through caspase activation and alterations in p53 expression levels .
Anticancer Activity
Research has demonstrated that derivatives of oxadiazoles exhibit significant anticancer properties. In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines:
These studies indicate that the compound is a potent inducer of apoptosis, particularly in breast cancer cell lines such as MCF-7 and MDA-MB-231.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study reported that derivatives of oxadiazoles displayed antifungal activity against various pathogens:
These findings suggest that the compound could be developed as a therapeutic agent against fungal infections.
Case Studies
- Anticancer Efficacy : A study evaluated the effects of this compound on human leukemia cell lines (CEM-13). The results indicated that the compound induced significant apoptosis compared to control groups .
- Antifungal Activity : Another investigation focused on the synthesis and biological evaluation of new oxadiazole derivatives. The results highlighted that certain derivatives exhibited enhanced antifungal activity compared to standard treatments .
Properties
Molecular Formula |
C10H7N3OS |
---|---|
Molecular Weight |
217.25 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H7N3OS/c1-6-12-13-9(14-6)10-11-7-4-2-3-5-8(7)15-10/h2-5H,1H3 |
InChI Key |
BLKLXEMNRRTKDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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